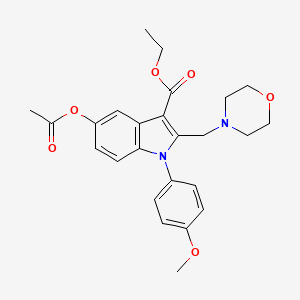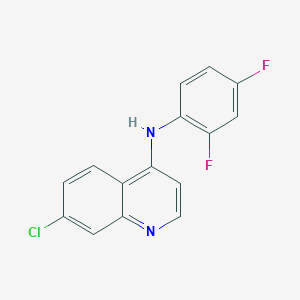![molecular formula C14H13NO5 B11048829 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is an organic compound that features a pyrrole-2,5-dione (maleimide) moiety linked to a phenoxyethyl acetate group. This compound is notable for its unique structural characteristics, which include an activated double bond and an imide group, making it a valuable synthon in organic synthesis and a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate typically involves the reaction of 4-aminophenol with maleic anhydride to form the intermediate maleamic acid. This intermediate is then cyclized to yield the maleimide derivative. The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are critical in scaling up the synthesis while maintaining product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Addition: The activated double bond in the maleimide moiety readily participates in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions due to the presence of the electron-deficient double bond.
Polymerization: The maleimide group facilitates polymerization and copolymerization with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, dienes for cycloaddition, and radical initiators for polymerization. Typical reaction conditions involve moderate temperatures (25-80°C) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate involves its interaction with biological macromolecules. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction is crucial in its biological activities, such as anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylacetic acid
Uniqueness
Compared to these similar compounds, 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is unique due to the presence of the phenoxyethyl acetate group, which imparts distinct chemical reactivity and biological properties. This structural variation enhances its versatility in synthetic applications and its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C14H13NO5 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-10(16)19-8-9-20-12-4-2-11(3-5-12)15-13(17)6-7-14(15)18/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
NFIONQDYUGPQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)

![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)
![4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11048799.png)
![3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048802.png)
![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate](/img/structure/B11048804.png)

![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11048837.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)